molecular formula C23H24O3 B8492163 3-(3,5-Bis(benzyloxy)phenyl)propan-1-ol

3-(3,5-Bis(benzyloxy)phenyl)propan-1-ol

Cat. No.: B8492163
M. Wt: 348.4 g/mol
InChI Key: ZJVXNIYFVSJWKS-UHFFFAOYSA-N
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Description

3-(3,5-Bis(benzyloxy)phenyl)propan-1-ol is a synthetic organic compound characterized by a propan-1-ol chain attached to a phenyl ring substituted with two benzyloxy groups at the 3- and 5-positions. The benzyloxy groups confer steric bulk and lipophilicity, while the primary alcohol moiety enables participation in hydrogen bonding and further derivatization. Its structural features make it a candidate for applications in medicinal chemistry (e.g., as a precursor for inhibitors) or materials science .

Properties

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

3-[3,5-bis(phenylmethoxy)phenyl]propan-1-ol

InChI

InChI=1S/C23H24O3/c24-13-7-12-21-14-22(25-17-19-8-3-1-4-9-19)16-23(15-21)26-18-20-10-5-2-6-11-20/h1-6,8-11,14-16,24H,7,12-13,17-18H2

InChI Key

ZJVXNIYFVSJWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCCO)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-(3,5-Bis(benzyloxy)phenyl)propan-1-ol 3,5-bis(benzyloxy) Propan-1-ol ~422.5 (estimated) High lipophilicity; potential Hsp90 inhibition
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol 3,5-bis(trifluoromethyl) Propan-1-ol 272.1 Electron-withdrawing CF3 groups; lower solubility in polar solvents
3,5-Bis(benzyloxy)phenol (4b) 3,5-bis(benzyloxy) Phenol ~366.4 Acidic hydroxyl group; precursor for coupling reactions
3-(2-Bromo-3-methylphenyl)propan-1-ol 2-bromo, 3-methyl Propan-1-ol ~243.1 Bromo substituent enables cross-coupling; steric hindrance
3-(2-(3,5-Dimethoxyphenyl)benzo[b]furan-5-yl)propan-1-ol (129) 3,5-dimethoxy (on benzo[b]furan) Propan-1-ol ~408.4 Extended aromatic system; potential fluorescence applications

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl analogue exhibits higher hydrophobicity (logP ~3.5) compared to the benzyloxy derivative (logP ~4.2) due to the polarizable benzyl ether groups .
  • Solubility : The trifluoromethyl-substituted compound is sparingly soluble in water but miscible in organic solvents like dichloromethane. In contrast, the benzyloxy-substituted propan-1-ol may exhibit better solubility in aromatic solvents .
  • Thermal Stability : Benzyloxy groups enhance thermal stability (decomposition >200°C) compared to methoxy or bromo analogues .

Reactivity and Functionalization Potential

  • Benzyloxy Groups: Serve as protective groups for hydroxyl functionalities, enabling deprotection under hydrogenolysis conditions. This property is absent in trifluoromethyl or bromo-substituted analogues .
  • Primary Alcohol : The propan-1-ol chain in all analogues allows for oxidation to carboxylic acids or esterification. However, steric hindrance from benzyloxy groups may slow reaction kinetics compared to less bulky substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-bis(benzyloxy)phenyl)propan-1-ol, and how can reaction conditions be optimized for higher yields?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key step involves protecting phenolic hydroxyl groups with benzyl ethers to prevent undesired side reactions. For example, 3,5-bis(benzyloxy)phenol derivatives can react with cinnamyl alcohols under conditions described by Li et al., using catalysts like palladium or copper to facilitate cross-coupling . Yield optimization depends on temperature control (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the presence of benzyloxy groups (δ 4.8–5.2 ppm for –OCH2_2Ph) and the propanol backbone (δ 1.6–3.8 ppm for –CH2_2–).
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% by area normalization under reversed-phase conditions).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 406.2145 for C23_{23}H24_{24}O3_3) .

Q. What is the role of benzyloxy groups in the synthesis of this compound?

  • Benzyloxy groups act as protective moieties for phenolic hydroxyls, preventing oxidation or unwanted side reactions during multi-step syntheses. They are stable under acidic and basic conditions but can be selectively removed via catalytic hydrogenation (H2_2, Pd/C) or acidic cleavage (e.g., HBr in acetic acid) .

Advanced Research Questions

Q. How does the regioselectivity of substitution reactions involving this compound vary under different conditions?

  • The hydroxyl group in the propanol chain undergoes substitution reactions (e.g., with alkyl halides or sulfonating agents). Regioselectivity is influenced by steric hindrance from the bulky benzyloxy groups and the choice of base (e.g., NaH vs. K2_2CO3_3). For example, in SN2 reactions, the primary alcohol reacts preferentially over the aromatic ethers due to lower steric hindrance .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated shifts using solvation models (e.g., PCM for DMSO).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons .

Q. What strategies are effective for using this compound as an intermediate in complex molecule synthesis?

  • The compound serves as a precursor for bioactive molecules. For instance:

  • Deprotection: Remove benzyl groups to generate free phenols for subsequent functionalization.
  • Oxidation: Convert the alcohol to a ketone (e.g., using PCC) for use in aldol reactions .
    • Case Study: In Hsp90 inhibitor synthesis, similar intermediates are coupled with cinnamyl alcohols via Pd-catalyzed reactions to form chalcone derivatives .

Q. How do electronic effects of the benzyloxy substituents influence the compound’s reactivity in nucleophilic substitutions?

  • The electron-donating benzyloxy groups activate the aromatic ring toward electrophilic substitution but deactivate the propanol chain toward nucleophilic attack. This duality requires careful selection of reaction conditions. For example, Mitsunobu reactions (using DIAD/TPP) are effective for alkylation due to mild conditions that preserve the benzyl ethers .

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